1-[4-(tert-butyl)phenyl]-3-[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2S/c1-26(2,3)19-11-9-18(10-12-19)24-22-6-4-5-21(22)23(15-28)25(29-24)30-16-17-7-13-20(27)14-8-17/h7-14H,4-6,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZVERGFEIFTQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(C3=C2CCC3)C#N)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(tert-butyl)phenyl]-3-[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Cyclopenta[c]pyridine Core:
- Starting from a suitable pyridine derivative, cyclization reactions are employed to form the cyclopenta[c]pyridine core.
- Reagents such as strong acids or bases, and catalysts like palladium or copper, are often used.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(tert-butyl)phenyl]-3-[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies suggest that compounds similar to 1-[4-(tert-butyl)phenyl]-3-[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorobenzyl sulfanyl group may enhance its interaction with specific biological targets, potentially leading to the development of novel anticancer agents.
- Neuroprotective Effects : Research indicates that derivatives of cyclopenta[c]pyridine structures can exhibit neuroprotective properties. This compound may provide a framework for designing drugs aimed at treating neurodegenerative diseases by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress.
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Studies have focused on its efficacy against different bacterial strains, which could lead to the development of new antibiotics.
Materials Science Applications
- Organic Electronics : The unique electronic properties of this compound make it a candidate for use in organic semiconductors and photovoltaic devices. Its ability to form stable thin films is particularly valuable for applications in flexible electronics.
- Polymer Chemistry : Incorporating this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting materials. It may serve as a functional additive in coatings, adhesives, or composites.
- Synthesis and Characterization : A study demonstrated the synthesis of cyclopenta[c]pyridine derivatives through various chemical reactions, including nucleophilic substitutions and cyclization processes. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and purity .
- Biological Evaluation : In vitro assays evaluated the cytotoxicity of similar compounds against human cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action .
- Material Development : Research on the integration of this compound into polymer blends showed improved thermal stability and mechanical strength compared to conventional polymers, suggesting its potential application in advanced material design .
Mechanism of Action
The mechanism of action of 1-[4-(tert-butyl)phenyl]-3-[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved can include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogues
The target compound shares a cyclopenta[c]pyridine-4-carbonitrile scaffold with the following analogs, differing in substituents at positions 1 and 3:
Key Observations :
- Electron Effects : The 4-fluorobenzylsulfanyl group in the target compound introduces moderate electron-withdrawing character, contrasting with the stronger electron-withdrawing 3-(trifluoromethyl) () or electron-donating tert-butyl () groups in analogs.
- Steric Bulk : The 4-(tert-butyl)phenyl group (common in the target and –5) increases steric hindrance compared to the smaller 4-bromophenyl ().
- Molecular Weight : The target’s estimated molar mass (~416.6 g/mol) falls between the lighter benzylsulfanyl analog (398.6 g/mol, ) and the heavier bromo/trifluoromethyl derivative (489.35 g/mol, ).
Physicochemical Properties and Molecular Characteristics
Lipophilicity and Solubility
- Target Compound : The 4-fluorobenzylsulfanyl group balances moderate hydrophobicity (fluorine’s electronegativity) with the lipophilic tert-butyl group, likely enhancing membrane permeability compared to polar analogs like (bromo/trifluoromethyl).
- : The unsubstituted benzylsulfanyl group offers intermediate hydrophobicity, ideal for formulations requiring moderate solubility .
Stability and Reactivity
Implications of Substituent Variations
- Biological Activity : The 3-(trifluoromethyl)benzylsulfanyl group () is common in protease inhibitors due to strong electron-withdrawing effects, hinting that the target’s 4-fluorobenzylsulfanyl could offer similar targeting with reduced metabolic liability.
- Material Science Applications : The tert-butyl groups in and the target compound may enhance thermal stability in polymer matrices, while fluorine improves resistance to environmental degradation.
Biological Activity
1-[4-(tert-butyl)phenyl]-3-[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a subject of interest for researchers exploring novel therapeutic agents.
- Molecular Formula : C26H25FN2S
- Molecular Weight : 416.55 g/mol
- CAS Number : [Not provided in the search results]
Biological Activity Overview
The biological activity of this compound can be assessed through various mechanisms, including its interaction with specific biological targets and its effects on cellular pathways. Research indicates that compounds with similar structures often exhibit activities such as:
- Antitumor Effects : Compounds in the cyclopenta[c]pyridine class have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The presence of sulfur and fluorine atoms in the structure may enhance antimicrobial properties, potentially making it effective against bacterial and fungal infections.
- Anti-inflammatory Properties : Many derivatives of pyridine and its analogs have been linked to anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Structure-Activity Relationship (SAR)
The structural components of 1-[4-(tert-butyl)phenyl]-3-[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile suggest several avenues for SAR studies:
- Fluorine Substitution : The introduction of a fluorine atom can significantly alter the pharmacokinetic properties of compounds, enhancing their bioavailability and potency against specific targets .
- Sulfanyl Group : The sulfanyl moiety may play a crucial role in modulating biological activity, potentially interacting with thiol groups in proteins or enzymes .
- tert-butyl Group : This bulky group may influence the lipophilicity of the compound, affecting its ability to permeate cell membranes and interact with intracellular targets.
Antitumor Activity
A study examining related compounds found that cyclopenta[c]pyridine derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives with electron-withdrawing groups like fluorine showed improved potency compared to their non-fluorinated counterparts .
Antimicrobial Testing
Research on similar thioether compounds has demonstrated promising antimicrobial activity. In vitro assays indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic routes for preparing 1-[4-(tert-butyl)phenyl]-3-[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation, sulfanyl group introduction, and tert-butyl/fluorobenzyl substituent coupling. A relevant approach involves palladium-catalyzed reductive cyclization (e.g., nitroarenes with formic acid derivatives as CO surrogates) to form the pyridine core, followed by thioether formation using 4-fluorobenzyl mercaptan under basic conditions . For tert-butylphenyl incorporation, Suzuki-Miyaura cross-coupling with tert-butyl-substituted aryl boronic acids is effective, as demonstrated in analogous syntheses of tert-butyl carbamate derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key analytical techniques include:
- 1H/13C NMR : Confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, fluorobenzyl aromatic signals).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+).
- HPLC-PDA/ELSD : Assess purity (>95% by area normalization).
- Elemental Analysis : Validate C/H/N/S/F content within ±0.4% of theoretical values.
These methods align with protocols used for structurally similar pyridine-carbonitrile derivatives .
Q. What are the solubility challenges, and how can they be addressed experimentally?
- Methodological Answer : The compound’s hydrophobicity (due to tert-butyl and fluorobenzyl groups) limits solubility in aqueous media. Strategies include:
- Co-solvent systems : Use DMSO:water (e.g., 10:90 v/v) with sonication.
- Micellar encapsulation : Employ non-ionic surfactants like Tween-80 (0.1–1% w/v).
- Structural analogs : Replace tert-butyl with smaller groups (e.g., methyl) for comparative studies.
Similar approaches are documented for tert-butyl-containing sulfonamides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). To address this:
- Standardize protocols : Use identical cell lines (e.g., CHO-k1) and solvent controls (e.g., 0.1% DMSO) across studies.
- Dose-response validation : Perform EC50/IC50 curves with ≥3 independent replicates.
- Orthogonal assays : Combine calcium mobilization (Fluo-4 dye) and competitive binding (radiolabeled ligands) to confirm target engagement, as seen in neuropeptide receptor studies .
Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes. For example:
- The pyridine-carbonitrile core may act as a hydrogen bond acceptor with catalytic lysine residues in kinases.
- The fluorobenzyl group could enhance lipophilic interactions in GPCR binding pockets.
Experimental validation via site-directed mutagenesis (e.g., alanine scanning) is recommended, as applied in PD-L1 inhibitor studies .
Q. How can researchers optimize the compound’s metabolic stability without compromising activity?
- Methodological Answer :
- Isotope labeling : Introduce deuterium at metabolically labile sites (e.g., benzylic positions).
- Prodrug strategies : Mask the sulfanyl group as a disulfide or thiocarbamate for controlled release.
- CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots.
These strategies are validated in tert-butyl carbamate analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
